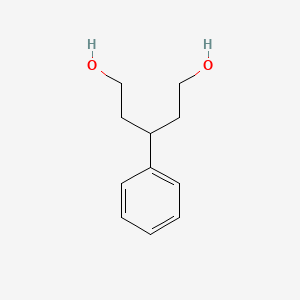
3-苯基戊烷-1,5-二醇
概述
描述
3-Phenylpentane-1,5-diol is a chemical compound with the molecular formula C11H16O2 . It is also known as 3-Phenyl-1,5-pentanediol . This compound can be used to prepare angiotensin II receptor antagonists, which are useful in the treatment of hypertension .
Synthesis Analysis
The synthesis of similar compounds like 1,5-pentanediol can be achieved from sustainable sources such as furfural . The key reactions involved in this synthesis are proline-catalyzed hydroxylation, followed by (Z)-selective Wittig olefination, and Sharpless asymmetric epoxidation .Molecular Structure Analysis
The molecular structure of 3-Phenylpentane-1,5-diol consists of a pentane chain with two hydroxyl groups at the 1 and 5 positions and a phenyl group at the 3 position .Chemical Reactions Analysis
Diols, like 3-Phenylpentane-1,5-diol, can undergo all the reactions of alcohols. The OH groups can be converted into halides, can react as nucleophiles, and can be oxidized to different carbonyl-containing functional groups depending on the structure of the diol and the oxidizing agent .科学研究应用
1. 抗真菌和生物活性
3-苯基戊烷-1,5-二醇及其衍生物因其生物活性而受到研究,特别是在抗真菌应用中。Jiao、Cao 和 Zhao (2012) 对称性抗-2,4-双(X-苯基)戊烷-2,4-二醇的研究强调了它们作为抗真菌剂的潜力,可对抗各种真菌物种,如赤霉菌和灰葡萄孢菌,其结构由经典的分子内和分子间氢键稳定 (Jiao、Cao 和 Zhao,2012)。
2. 合成化学和催化剂应用
在合成化学中,3-苯基戊烷-1,5-二醇衍生物已用于各种反应。例如,Zhang 等人 (2010) 描述了通过有机膦催化的加成反应合成 1-苯基戊烷-1,4-二酮,强调了该方法的高选择性和简单性 (Zhang、Qiao、Huang、Liang 和 Zhou,2010)。此外,Ringstrand 等人 (2011) 探讨了由 3-取代-1,5-戊二醇制备 3-取代-1,5-二溴戊烷,强调了它们作为液晶衍生物制备中的中间体的显着性 (Ringstrand 等人,2011)。
3. 药用和皮肤病学用途
在制药领域,3-苯基戊烷-1,5-二醇的衍生物已与其他二醇进行比较,以用于皮肤病学。Sundberg 和 Faergemann (2008) 发现戊烷-1,5-二醇有效且安全,可用于局部给药,与其他二醇相比,在提高药物递送效力、抗菌谱和降低毒性方面具有优势 (Sundberg 和 Faergemann,2008)。
4. 香料和芳香应用
3-苯基戊烷-1,5-二醇及其衍生物也因其在香料中的用途而受到研究。Scognamiglio 等人 (2012) 对 3-甲基-5-苯基戊醇(一种衍生物)用作香料成分时进行了详细的综述,重点介绍了其毒理学和皮肤病学方面 (Scognamiglio、Jones、Letizia 和 Api,2012)。
安全和危害
未来方向
The future directions of 3-Phenylpentane-1,5-diol research and application could involve its use in the synthesis of angiotensin II receptor antagonists for the treatment of hypertension . Additionally, the development of new protocols for the stereoselective synthesis of diols continues to be of great interest in organic chemistry .
属性
IUPAC Name |
3-phenylpentane-1,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c12-8-6-11(7-9-13)10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCODQYLSDNRUBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00540532 | |
| Record name | 3-Phenylpentane-1,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00540532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylpentane-1,5-diol | |
CAS RN |
829-27-6 | |
| Record name | 3-Phenylpentane-1,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00540532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


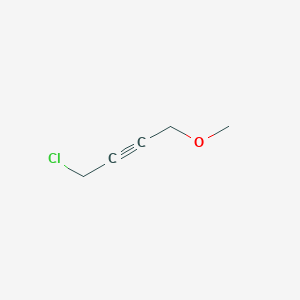
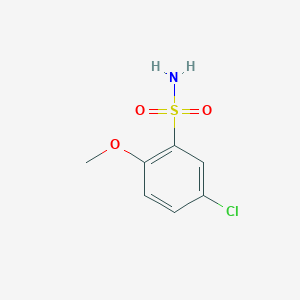
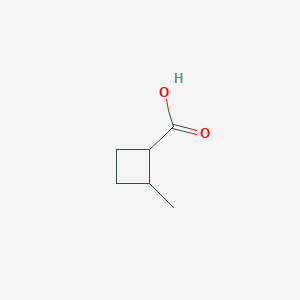
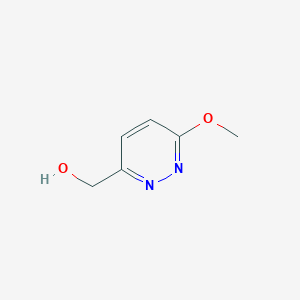
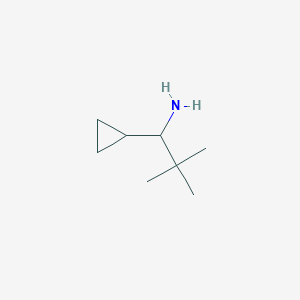
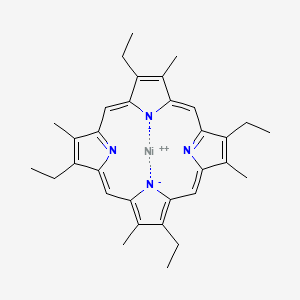
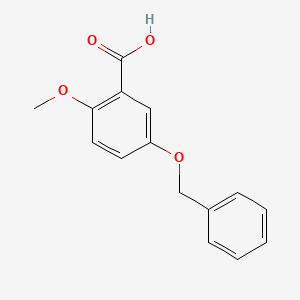
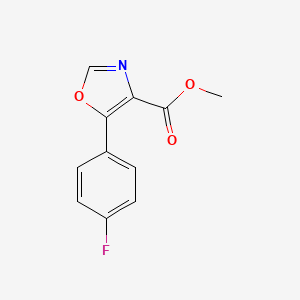
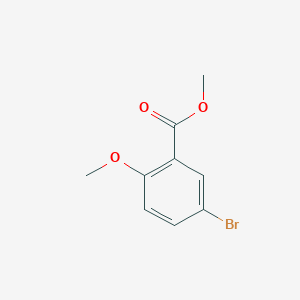
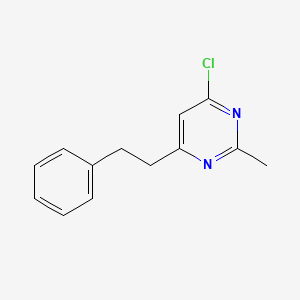
![N-[(4-bromophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1367450.png)
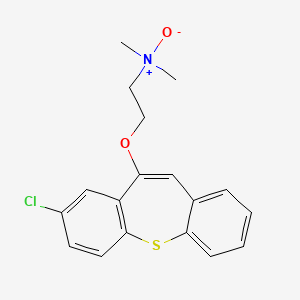
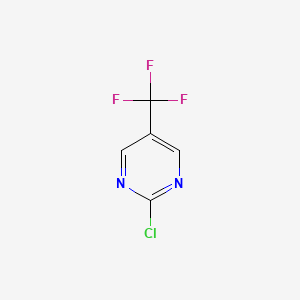
![4-[(4-Methoxyphenyl)methoxy]aniline](/img/structure/B1367457.png)